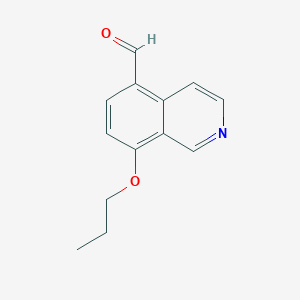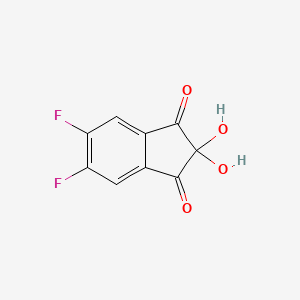![molecular formula C12H14N2O2 B11888040 5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)
5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a spirocyclic compound that belongs to the class of spiropyrans Spiropyrans are known for their unique photochromic properties, which allow them to switch between two isomeric forms upon exposure to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process. One common method includes the condensation of an indoline derivative with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s photochromic properties make it useful in the study of light-induced biological processes.
Industry: Used in the development of smart materials and sensors that respond to light.
Mechanism of Action
The mechanism of action of 5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to switch between two isomeric forms upon exposure to light. This photoisomerization process can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing biological pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile
- 2-Amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
5-Amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its specific spirocyclic structure and the presence of an amino group, which allows for a wide range of chemical modifications. Its photochromic properties also distinguish it from other similar compounds, making it particularly valuable in applications that require light-responsive materials.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-aminospiro[1H-indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C12H14N2O2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6,13H2,(H,14,15) |
InChI Key |
ICMOARZSVAKSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)N)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)




